molecular formula C18H22N6 B11288396 1-methyl-6-(4-methylpiperidin-1-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-methyl-6-(4-methylpiperidin-1-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11288396
M. Wt: 322.4 g/mol
InChI Key: IRIYNWXFUVGMTN-UHFFFAOYSA-N
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Description

1-Methyl-6-(4-methylpiperidin-1-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methylpiperidinyl substituent at position 6 and an N-phenyl group at position 2. Its molecular formula is C19H23ClN6O (for the chloro-methoxy variant, E781-0274) with a molecular weight of 386.88 . The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and antitumor activity .

Properties

Molecular Formula

C18H22N6

Molecular Weight

322.4 g/mol

IUPAC Name

1-methyl-6-(4-methylpiperidin-1-yl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H22N6/c1-13-8-10-24(11-9-13)18-21-16(20-14-6-4-3-5-7-14)15-12-19-23(2)17(15)22-18/h3-7,12-13H,8-11H2,1-2H3,(H,20,21,22)

InChI Key

IRIYNWXFUVGMTN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-(4-methylpiperidin-1-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions One common route includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, often under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-(4-methylpiperidin-1-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1-methyl-6-(4-methylpiperidin-1-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential as a bioactive compound in various biological assays.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-6-(4-methylpiperidin-1-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Position 6 : The 4-methylpiperidinyl group in the target compound enhances lipophilicity compared to morpholine (E781-0099) or chloromethyl analogs. This may improve membrane permeability but could increase off-target interactions .

Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines are known mTOR inhibitors. OSI-027 (a structural analog) inhibits mTORC1/2 with IC50 values of 22 nM and 65 nM, respectively, and shows >100-fold selectivity over PI3K isoforms . The target compound’s 4-methylpiperidinyl group may mimic the C-shaped conformation of OSI-027, critical for binding the kinase hinge region .

Cholinesterase Inhibition

Analog 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (a pyrimidine derivative) inhibits butyrylcholinesterase (BuChE) with IC50 = 2.2 μM , surpassing galantamine (IC50 = 12.6 μM) . While the target compound’s pyrazolo-pyrimidine core differs, the 4-methylpiperidinyl group may similarly enhance BuChE affinity.

Toxicity Profile

N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine exhibits mutagenicity in Ames tests but lacks carcinogenicity in mice . The target compound’s chloro-methoxy phenyl group may alter toxicity, though specific data are unavailable.

Biological Activity

1-Methyl-6-(4-methylpiperidin-1-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimalarial properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.

  • Molecular Formula: C20H25N7
  • Molecular Weight: 365.46 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The compound has been evaluated for various biological activities, particularly in the context of antimalarial effects and enzyme inhibition.

Antimalarial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent. For instance, structural optimization of pyrazolo[3,4-d]pyrimidine analogs revealed that modifications could enhance their potency against Plasmodium falciparum. The target compound exhibited an in vitro potency (pIC50) greater than 6.0, indicating strong antimalarial activity compared to other analogs .

Enzyme Inhibition

Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class can act as inhibitors of various enzymes. Notably, they have shown promise as selective inhibitors of phosphodiesterase 4 (PDE4), which plays a role in inflammatory responses. This inhibition can be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antimalarial ActivityThe compound demonstrated a pIC50 > 6.0 against P. falciparum, indicating significant potency .
Study 2 Enzyme InhibitionIdentified as a PDE4 inhibitor with potential applications in inflammatory diseases .
Study 3 Structural OptimizationModifications led to enhanced metabolic stability and increased potency against malaria .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:

  • Inhibition of Key Enzymes: Such as PDE4, leading to increased levels of cyclic AMP, thereby modulating inflammatory responses.
  • Targeting Malaria Parasites: By disrupting metabolic pathways essential for the survival of Plasmodium species.

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